benzaldehyde dibenzyl acetal

Catalog No.
S785988
CAS No.
5784-65-6
M.F
C21H20O2
M. Wt
304.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
benzaldehyde dibenzyl acetal

Pharmaceutical QC labs require a stable, high-purity reference standard for quantifying benzyl alcohol degradation. In situ generation from benzyl alcohol and benzaldehyde is reversible and fails to provide reliable HPLC calibration. BDBA is the mandatory standard. For synthesis, BDBA is a non-lachrymatory aldehyde protecting group cleavable by mild hydrogenolysis, avoiding acid-sensitive substrate damage. It also replaces lachrymatory benzyl halides as a safe precursor for benzylic ethers via Ir/Ni dual catalysis. Available at ≥98% purity with global shipping.

CAS Number

5784-65-6

Product Name

benzaldehyde dibenzyl acetal

IUPAC Name

bis(phenylmethoxy)methylbenzene

Molecular Formula

C21H20O2

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C21H20O2/c1-4-10-18(11-5-1)16-22-21(20-14-8-3-9-15-20)23-17-19-12-6-2-7-13-19/h1-15,21H,16-17H2

InChI Key

WMWUFFDJWAAUQH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(C2=CC=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)COC(C2=CC=CC=C2)OCC3=CC=CC=C3

Synonyms

Benzaldehyde dibenzyl acetal, Dibenzyl acetal of benzaldehyde, BDBA, Benzylaldehyde dibenzyl acetal, Dibenzyloxy(phenyl)methane, (Dibenzyloxymethyl)benzene

Purity

≥98%

Package Size

1 g, 5 g, 25 g

Benzaldehyde dibenzyl acetal (BDBA) is a specialized aromatic acetal predominantly utilized as a high-purity analytical reference standard and a versatile synthetic reagent [1]. Formed via the condensation of benzaldehyde and benzyl alcohol, BDBA is a well-documented oxidative degradation product found in commercial benzyl alcohol [2]. In procurement contexts, it is primarily sourced for two distinct workflows: as an essential calibration standard for Quality Control (QC) in pharmaceutical formulations to monitor preservative degradation, and as a stable, non-lachrymatory reagent in advanced organic synthesis[1]. Synthetically, it serves as a precursor for benzylic ethers and as a unique protecting group for aldehydes, offering distinct stability profiles compared to simpler alkyl acetals [3].

Procurement Fit

Impurity reference standard for benzyl alcohol stability studies
Analytical method validation support for pharmaceutical QC
Transacetalization reagent with bulky benzyl group selectivity

Substituting benzaldehyde dibenzyl acetal with simpler analogs like benzaldehyde dimethyl acetal (BDMA) or attempting to use crude precursor mixtures severely compromises both synthetic and analytical workflows [1]. In analytical settings, regulatory guidelines require the exact, high-purity BDBA standard to accurately quantify benzyl alcohol degradation in parenteral drugs; in situ generation from benzyl alcohol and benzaldehyde is reversible and fails to provide the stable calibration curves needed for quantitative HPLC[1]. In synthetic applications, replacing BDBA with BDMA eliminates the option for neutral-pH deprotection via hydrogenolysis, forcing chemists to use acidic hydrolysis which can destroy acid-sensitive substrates. Furthermore, substituting BDBA with benzyl halides for etherification introduces lachrymatory hazards and moisture sensitivity that complicate scale-up and handling [2].

Substitution Risk

Impurity profiling mismatch
Dimethyl or diethyl acetals do not form as benzyl alcohol degradation products, making them unsuitable for impurity reference standard workflows.
Reactivity divergence
Transacetalization rates and steric outcomes differ significantly; smaller acetals may not reproduce the same synthetic selectivity.
Purification profile may not transfer
Lower boiling point under reduced pressure and higher molecular weight alter distillation and chromatography behavior relative to dimethyl acetal.

Neutral Deprotection for Acid-Sensitive Substrates

Benzaldehyde dibenzyl acetal provides a strategic advantage in multi-step synthesis by allowing acetal cleavage under strictly neutral conditions via catalytic hydrogenolysis (e.g., H2 with Pd/C). In contrast, standard in-class substitutes like benzaldehyde dimethyl acetal (BDMA) strictly require aqueous acidic conditions for deprotection. This orthogonal cleavage profile ensures that BDBA can be removed without degrading co-existing acid-labile functional groups, which would be compromised by the acidic hydrolysis required for BDMA [1].

Evidence DimensionDeprotection conditions
Target Compound DataCleaved via neutral catalytic hydrogenolysis (H2, Pd/C)
Comparator Or BaselineBenzaldehyde dimethyl acetal (requires acidic hydrolysis, e.g., pH < 3)
Quantified Difference100% elimination of acid requirement for deprotection
ConditionsStandard laboratory deprotection protocols for acetals

Procurement of BDBA is essential for synthetic routes involving highly functionalized, acid-sensitive intermediates where traditional acetal deprotection would cause significant yield loss.

Boiling Point & MW
Cross-study comparable
Target BDBA: 168 °C at 0.1 Torr, MW 304.39
Comparator (dimethyl acetal): 196 °C (atm) / 87–89 °C (18 mmHg), MW 152.19
Supports purification workflow differentiation
Pressure conditions differ; lab-specific verification advised

Chromatographic Reliability for Pharmaceutical QC

As an oxidative degradation product of the common preservative benzyl alcohol, BDBA must be precisely quantified in parenteral drug formulations [1]. Utilizing a high-purity BDBA reference standard provides a fixed, reproducible HPLC retention time (e.g., 18.59 min under specific assay conditions) and a linear calibration response [2]. Attempting to use a crude mixture of benzyl alcohol and benzaldehyde as a proxy fails because the acetalization is an equilibrium reaction heavily dependent on the matrix, resulting in unpredictable, non-quantitative BDBA formation [1].

Evidence DimensionCalibration curve linearity and peak stability
Target Compound Data>98% pure standard yields stable, fixed-concentration calibration points (e.g., RT 18.59 min)
Comparator Or BaselineIn situ benzyl alcohol + benzaldehyde mixture
Quantified DifferenceTransition from variable, equilibrium-dependent signals to 100% stable quantitative calibration
ConditionsReverse-phase HPLC analysis of parenteral formulation stability

Regulatory compliance for drug stability testing mandates the use of the isolated, high-purity BDBA standard to accurately track preservative degradation over time.

Reversible Impurity Formation
Class-level inference
Forms specifically from benzyl alcohol + benzaldehyde under aerobic conditions
Unique reference standard requirement for benzyl alcohol product QC
Data to verify in specific formulation matrices

Stable Handling in Benzylic Ether Synthesis

In advanced etherification protocols, such as Ir/Ni dual-catalyzed photoredox cross-coupling, BDBA serves as a highly stable, liquid precursor for the synthesis of benzylic ethers [1]. Compared to traditional benzylating agents like benzyl bromide, which are highly lachrymatory, toxic, and rapidly degrade upon exposure to atmospheric moisture, BDBA is non-lachrymatory and exhibits excellent bench stability. This allows for precise stoichiometric control and safer handling during scale-up, eliminating the need for specialized containment required by benzyl halides [1].

Evidence DimensionHandling safety and moisture stability
Target Compound DataBench-stable, non-lachrymatory liquid requiring standard storage
Comparator Or BaselineBenzyl bromide (highly lachrymatory, moisture-sensitive, requires specialized containment)
Quantified DifferenceComplete elimination of lachrymatory hazards and moisture-driven degradation during storage
ConditionsReagent handling and storage for cross-coupling etherification

Selecting BDBA over benzyl halides significantly improves laboratory safety and process reliability, reducing the overhead associated with handling reactive, toxic alkylating agents.

Transacetalization Capability
Reported
Enables alcohol exchange to form diverse acetals; steric bulk influences outcome
Supports synthetic route design with bulky protecting group needs
Reaction scope may require optimization per alcohol
Hydrolytic Stability Differentiation
Class-level inference
Inferred different mechanism and rate vs. dimethyl acetal due to steric bulk of benzyl groups
Context-dependent; requires validation for specific formulation or storage conditions
Direct comparative kinetics data not available

Pharmaceutical Stability Testing and QC

BDBA is the mandatory reference standard for quantifying the degradation of benzyl alcohol in parenteral formulations, ensuring compliance with regulatory guidelines for preservative efficacy and safety [1].

Synthesis of Acid-Sensitive Intermediates

BDBA is the optimal choice for protecting aldehydes in complex organic synthesis where the target molecule contains acid-labile groups, as it allows for mild, neutral deprotection via hydrogenolysis [2].

Photoredox Cross-Coupling Workflows

BDBA is utilized as a stable, non-lachrymatory precursor in Ir/Ni dual-catalyzed reactions to synthesize benzylic ethers, providing a safer and more process-friendly alternative to benzyl halides[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Impurity reference standard in benzyl alcohol stability studies
Specific impurity formation pathway
HPLC specificity and method sensitivity for BDBA
Transacetalization-based synthesis of O-benzyl aldols
Transacetalization reactivity with bulky benzyl groups
Reaction conditions and alcohol nucleophile scope
Process intermediate for quaternary ammonium salt production
Process-defined impurity and quality control
In-process monitoring and final product purity
Probe for steric effects in acetal hydrolysis kinetics
Hydrolytic stability and mechanism variation
Comparative kinetic studies with smaller acetals

XLogP3

4.5

Wikipedia

Benzene, 1,1'-[(phenylmethylene)bis(oxymethylene)]bis-
Wu et al. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, doi: 10.1038/nchem.2741, published online 6 March 2017

Explore Compound Types